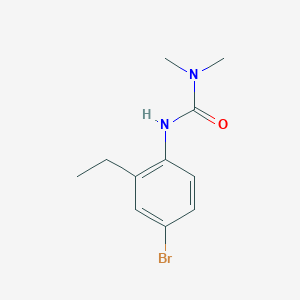
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantitative Bioanalytical Method Development Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the focus of research aiming to establish a quantitative bioanalytical method for its measurement. A rapid and selective RP-HPLC method was developed and validated for this purpose. The study provided a comprehensive analysis including in vitro metabolite identification, showcasing the molecule's stability in various conditions and its potential in drug development processes (Nemani, Shard, & Sengupta, 2018).
Asymmetric Reduction with Fungi Research on ethyl 3-aryl-3-oxopropanoates, including derivatives like ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate, demonstrated the potential of fungi, particularly Rhizopus species, for enantioselective reduction of these compounds to (S)-alcohols. This study highlighted the versatility of Rhizopus in organic synthesis, offering a biotechnological approach to producing chiral alcohols from ketone precursors (Salvi & Chattopadhyay, 2006).
Synthesis of 3-Fluorofuran-2(5H)-ones An innovative approach for synthesizing 3-fluorofuran-2(5H)-ones from ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate and related compounds was developed, leveraging Z/E photoisomerization followed by acid-catalyzed cyclization. This method underscores the utility of fluorinated compounds in constructing complex heterocyclic structures, offering new avenues for chemical synthesis and potential pharmaceutical applications (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Innovative Copolymer Synthesis Studies on novel copolymers incorporating styrene and various this compound derivatives explored the synthesis and characterization of these materials. The research delved into the polymerization processes, structural analysis, and thermal properties, indicating the potential of these copolymers in materials science for applications ranging from coatings to advanced composite materials (Kharas et al., 2017).
C→π Interaction Study A study identified an unusual C→π interaction of non-hydrogen bond type in a closely related compound, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, through ab initio computations. This interaction, resulting from electrostatic forces, opens up discussions on molecular interactions in fluorinated compounds, which could influence the design and development of new molecules with specific interaction profiles (Zhang, Tong, Wu, & Zhang, 2012).
Propriétés
IUPAC Name |
ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTARUXAEKKTEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)










![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
